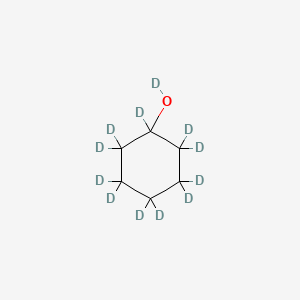
2,5-Bis(trifluoromethyl)benzyl alcohol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Bis(trifluoromethyl)benzyl alcohol is an organic compound with the molecular formula C9H6F6O. It is characterized by the presence of two trifluoromethyl groups attached to a benzene ring, with a hydroxyl group (-OH) attached to the benzyl position. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the Friedel-Crafts acylation of 2,5-dichlorobenzotrifluoride, followed by reduction to the corresponding alcohol . Another approach involves the direct trifluoromethylation of benzyl alcohol derivatives using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base .
Industrial Production Methods
Industrial production of 2,5-Bis(trifluoromethyl)benzyl alcohol often employs scalable and efficient synthetic routes. One such method involves the use of commercially available 2,5-bis(trifluoromethyl)benzene as a starting material, which is then subjected to hydroxylation reactions under controlled conditions .
Análisis De Reacciones Químicas
Types of Reactions
2,5-Bis(trifluoromethyl)benzyl alcohol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding benzyl ether.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) can be employed.
Major Products Formed
Oxidation: Formation of 2,5-bis(trifluoromethyl)benzaldehyde or 2,5-bis(trifluoromethyl)benzoic acid.
Reduction: Formation of 2,5-bis(trifluoromethyl)benzyl ether.
Substitution: Formation of various substituted benzyl alcohol derivatives.
Aplicaciones Científicas De Investigación
2,5-Bis(trifluoromethyl)benzyl alcohol is utilized in a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2,5-Bis(trifluoromethyl)benzyl alcohol involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity and electron-withdrawing properties, which can influence its reactivity and binding affinity to biological targets. The hydroxyl group allows for hydrogen bonding and interactions with enzymes and receptors, modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Bis(trifluoromethyl)benzyl alcohol
- 3,5-Bis(trifluoromethyl)benzyl alcohol
- 4-(Trifluoromethyl)benzyl alcohol
Uniqueness
2,5-Bis(trifluoromethyl)benzyl alcohol is unique due to the specific positioning of the trifluoromethyl groups, which imparts distinct electronic and steric effects. This configuration can lead to different reactivity patterns and interactions compared to other trifluoromethyl-substituted benzyl alcohols .
Propiedades
IUPAC Name |
[2,5-bis(trifluoromethyl)phenyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F6O/c10-8(11,12)6-1-2-7(9(13,14)15)5(3-6)4-16/h1-3,16H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFJMDKFBPFFXPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)CO)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30372262 |
Source


|
| Record name | [2,5-Bis(trifluoromethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
302911-97-3 |
Source


|
| Record name | [2,5-Bis(trifluoromethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 302911-97-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














